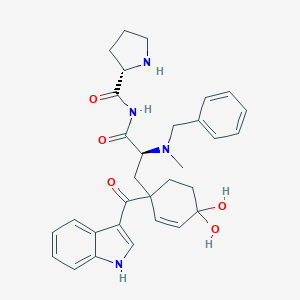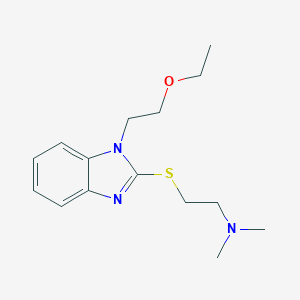
4-Hydroxy-1-(1H-indol-3-ylcarbonyl)prolyl-N-(phenylmethyl)-N-methyl-tyrosineamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-(1H-indol-3-ylcarbonyl)prolyl-N-(phenylmethyl)-N-methyl-tyrosineamide, commonly known as HIT-001, is a small molecule drug that has shown potential in the treatment of cancer. It is a tyrosine kinase inhibitor that targets the VEGFR, FGFR, and PDGFR families of receptors.
Mecanismo De Acción
HIT-001 works by inhibiting the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling pathways. By blocking the activity of these enzymes, HIT-001 can disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
HIT-001 has been shown to have a number of biochemical and physiological effects. It can inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. HIT-001 can also induce apoptosis, which is programmed cell death, in cancer cells. In addition, HIT-001 can inhibit the migration and invasion of cancer cells, which can help prevent metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of HIT-001 is that it has shown efficacy in a variety of cancer types, suggesting that it may have broad therapeutic potential. Another advantage is that it can enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. However, a limitation of HIT-001 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on HIT-001. One area of focus could be on optimizing the synthesis of HIT-001 to improve its purity and yield. Another area of focus could be on testing HIT-001 in clinical trials to determine its safety and efficacy in humans. Additionally, further studies could be conducted to better understand the mechanism of action of HIT-001 and to identify any potential side effects. Finally, HIT-001 could be tested in combination with other cancer treatments to determine if it can enhance their effectiveness even further.
Métodos De Síntesis
The synthesis of HIT-001 involves a series of chemical reactions that start with the condensation of indole-3-carboxylic acid with proline methyl ester. This is followed by the addition of the phenylmethyl group and the tyrosineamide moiety. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
HIT-001 has been extensively studied in preclinical models of cancer. It has shown efficacy in inhibiting tumor growth and metastasis in a variety of cancer types, including breast, lung, and colon cancer. HIT-001 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases.
Propiedades
Número CAS |
131948-41-9 |
|---|---|
Nombre del producto |
4-Hydroxy-1-(1H-indol-3-ylcarbonyl)prolyl-N-(phenylmethyl)-N-methyl-tyrosineamide |
Fórmula molecular |
C31H36N4O5 |
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-2-[benzyl(methyl)amino]-3-[4,4-dihydroxy-1-(1H-indole-3-carbonyl)cyclohex-2-en-1-yl]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H36N4O5/c1-35(20-21-8-3-2-4-9-21)26(29(38)34-28(37)25-12-7-17-32-25)18-30(13-15-31(39,40)16-14-30)27(36)23-19-33-24-11-6-5-10-22(23)24/h2-6,8-11,13,15,19,25-26,32-33,39-40H,7,12,14,16-18,20H2,1H3,(H,34,37,38)/t25-,26-,30?/m0/s1 |
Clave InChI |
IFWOFNMURCNNHO-VSIHYXFCSA-N |
SMILES isomérico |
CN(CC1=CC=CC=C1)[C@@H](CC2(CCC(C=C2)(O)O)C(=O)C3=CNC4=CC=CC=C43)C(=O)NC(=O)[C@@H]5CCCN5 |
SMILES |
CN(CC1=CC=CC=C1)C(CC2(CCC(C=C2)(O)O)C(=O)C3=CNC4=CC=CC=C43)C(=O)NC(=O)C5CCCN5 |
SMILES canónico |
CN(CC1=CC=CC=C1)C(CC2(CCC(C=C2)(O)O)C(=O)C3=CNC4=CC=CC=C43)C(=O)NC(=O)C5CCCN5 |
Sinónimos |
4-HIPT 4-hydroxy-1-(1H-indol-3-ylcarbonyl)prolyl-N-(phenylmethyl)-N-methyl-tyrosineamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)




